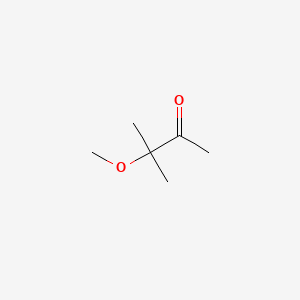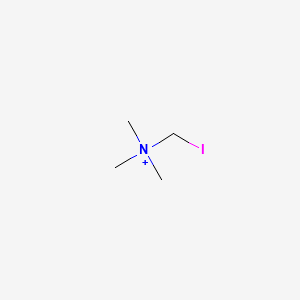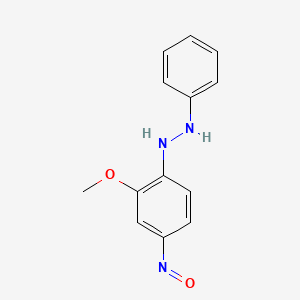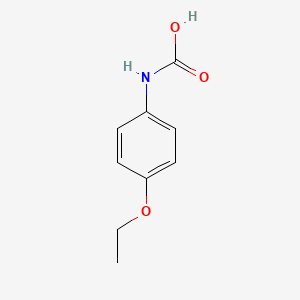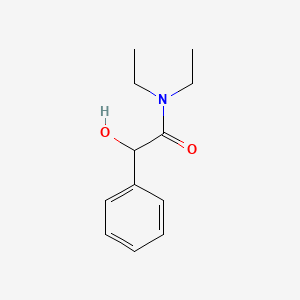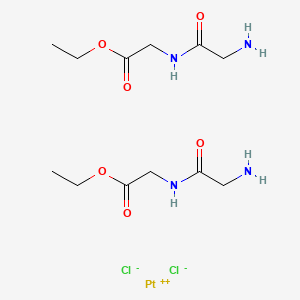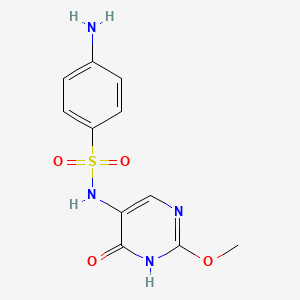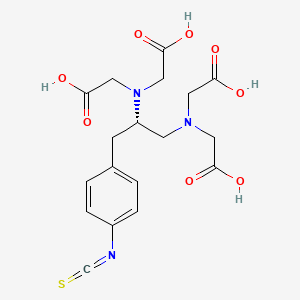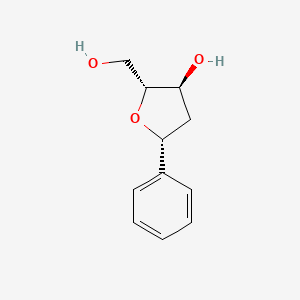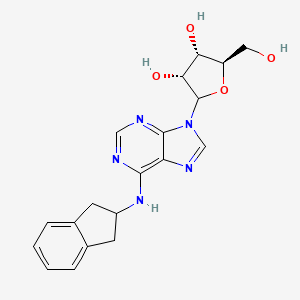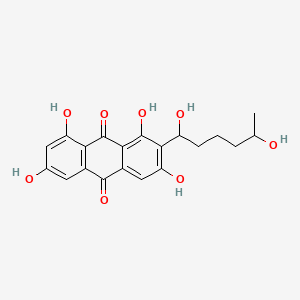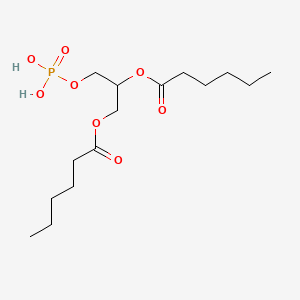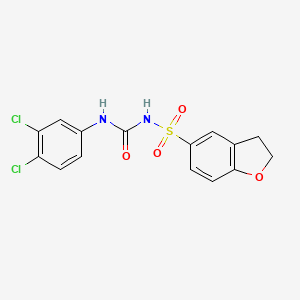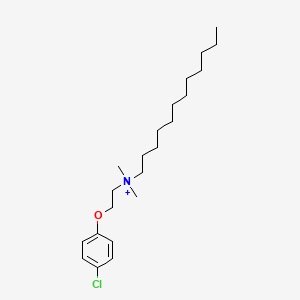
Dodeclonium
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Dodeclonium bromide is an aromatic ether.
Scientific Research Applications
Ion-Selective Electrodes and Analytical Chemistry :
- Tri-n-dodecylamine, a compound related to Dodeclonium, is used as an active component for liquid-membrane electrodes. This enables superior ion selectivities, particularly for hydrogen ions, enhancing the study of intracellular and extracellular hydrogen ion activities (Schulthess et al., 1981).
Nuclear Pore Complex Studies in Cellular Biology :
- Research on nuclear pore complexes in rat liver nuclei has utilized sodium dodecyl sulfate (SDS), a compound similar to Dodeclonium, for protein extraction in immunocytochemical studies. This aids in understanding the structure and function of nuclear pores (Gerace et al., 1978).
Drug Delivery and Antimicrobial Applications :
- Synthetic lipids like dioctadecyldimethylammonium (DODA), closely related to Dodeclonium, show potential as anti-microbial agents and drug carriers. These compounds have demonstrated effectiveness against various microbial cells and could be explored for diverse pharmaceutical applications (Carmona-Ribeiro, 2003).
Corrosion Inhibition and Material Science :
- Dodecylamine, a compound in the same class as Dodeclonium, has been encapsulated in nanocontainers for active corrosion protection of carbon steel. This application showcases its utility in enhancing the durability and lifespan of metal structures (Falcón et al., 2014).
Mineral Technology and Magnetic Fluids :
- In the field of mineral technology, dodecylamine has been used to create water-base magnetic fluids, which are stable towards dilution. This is significant for mineral and material beneficiation, demonstrating the compound's versatility in industrial applications (Khalafalla & Reimers, 1980).
properties
CAS RN |
123247-90-5 |
|---|---|
Product Name |
Dodeclonium |
Molecular Formula |
C22H39ClNO+ |
Molecular Weight |
369 g/mol |
IUPAC Name |
2-(4-chlorophenoxy)ethyl-dodecyl-dimethylazanium |
InChI |
InChI=1S/C22H39ClNO/c1-4-5-6-7-8-9-10-11-12-13-18-24(2,3)19-20-25-22-16-14-21(23)15-17-22/h14-17H,4-13,18-20H2,1-3H3/q+1 |
InChI Key |
DIQMZVPLKDZWFT-UHFFFAOYSA-N |
SMILES |
CCCCCCCCCCCC[N+](C)(C)CCOC1=CC=C(C=C1)Cl |
Canonical SMILES |
CCCCCCCCCCCC[N+](C)(C)CCOC1=CC=C(C=C1)Cl |
Other CAS RN |
123247-90-5 |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



